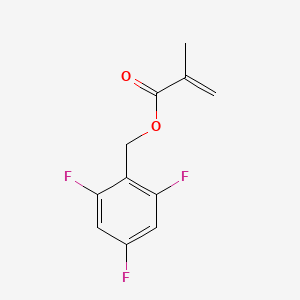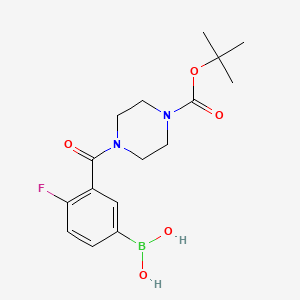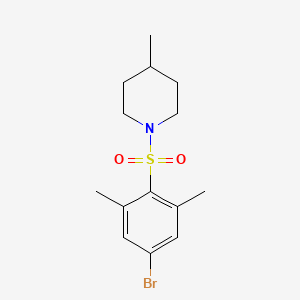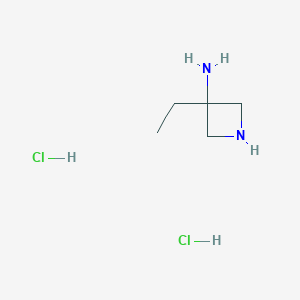
2,4,6-Trifluorobenzyl methacrylate
Vue d'ensemble
Description
2,4,6-Trifluorobenzyl methacrylate is a chemical compound with the CAS Number: 1820739-95-4 . It has a molecular weight of 230.19 . The IUPAC name for this compound is this compound . It is stored at 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F3O2/c1-6(2)11(15)16-5-8-9(13)3-7(12)4-10(8)14/h3-4H,1,5H2,2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Photoresist Systems
2-Nitrobenzyl cholate/poly(methyl methacrylate-co-methacrylic acid) is a high-resolution photoresist system, which can be enhanced by substituting on the o-nitrobenzyl chromophore. Such substitutions, including 2,4,6-trifluorobenzyl derivatives, can improve the photochemical response and absorption characteristics of the system (Reichmanis et al., 1983).
Polymerization and Copolymer Applications
Selective anionic polymerization of 4-vinylbenzyl methacrylate has been achieved, leading to polymers and copolymers with narrow molecular weight distribution at low temperatures. Such polymerization could potentially be applied to similar structures like 2,4,6-trifluorobenzyl methacrylate, yielding polymers with unique properties (Mohan et al., 2012).
Thermal Properties and Copolymerization Studies
The thermal properties of copolymers derived from methacrylate derivatives, including those similar to this compound, have been extensively studied. These studies focus on the synthesis, copolymerization behavior, and thermal characteristics of such polymers (Demirci et al., 2017).
Hydrogen-Bonding Interactions in Copolymers
Studies on poly(methyl methacrylate) (PMMA)-based copolymers demonstrate how hydrogen-bonding interactions can influence the glass transition temperatures and thermal properties of these materials. Similar interactions might be expected in copolymers involving this compound (Kuo & Tsai, 2009).
Postpolymerization Modifications
Research shows that pentafluorobenzyl group-containing polymers, related to this compound, can undergo postpolymerization modifications, such as azide–para-fluoro substitution. This process demonstrates the versatility of these polymers for further chemical modifications (Noy et al., 2019).
Methacrylate Derivative Synthesis
2,4,6-trichlorophenyl methacrylate, a derivative similar to this compound, has been synthesized and used for copolymerization studies. Such research provides insights into the potential synthesis and applications of this compound in various copolymers (Moszner et al., 1995).
Polymerization-Induced Self-Assembly
Polymerization-induced self-assembly (PISA) using pentafluorobenzyl methacrylate, a related compound, can lead to the formation of polymorphic nanoparticles with a range of morphologies. This suggests similar potential applications for this compound in nanoparticle synthesis and self-assembly processes (Busatto et al., 2018).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H226, H302+H312+H332, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(2,4,6-trifluorophenyl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-6(2)11(15)16-5-8-9(13)3-7(12)4-10(8)14/h3-4H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOWESAUICTCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1412259.png)


![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester](/img/structure/B1412265.png)
